
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of o-aminobenzenesulfonamide derivatives: This method involves the reaction of o-aminobenzenesulfonamide with methylating agents under acidic or basic conditions to form the desired compound.
Oxidative cyclization: This method involves the oxidation of suitable precursors in the presence of oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, peracids.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions may produce various substituted benzothiadiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Used in the development of materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide would depend on its specific biological target. Common mechanisms may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: The compound may interact with specific receptors, altering their activity and downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-2,1,3-Benzothiadiazine-4(3H)-one, 2,2-dioxide: Lacks the methyl group at the 3-position.
1H-2,1,3-Benzothiadiazine-4(3H)-one, 3-ethyl-, 2,2-dioxide: Contains an ethyl group instead of a methyl group at the 3-position.
Uniqueness
1H-2,1,3-Benzothiadiazin-4(3H)-one, 3-methyl-, 2,2-dioxide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position may enhance its stability or alter its interaction with biological targets compared to similar compounds.
Propiedades
Número CAS |
2225-40-3 |
|---|---|
Fórmula molecular |
C8H8N2O3S |
Peso molecular |
212.23 g/mol |
Nombre IUPAC |
3-methyl-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C8H8N2O3S/c1-10-8(11)6-4-2-3-5-7(6)9-14(10,12)13/h2-5,9H,1H3 |
Clave InChI |
UYQCNKJNSGSECZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=CC=CC=C2NS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



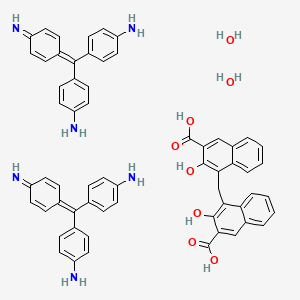
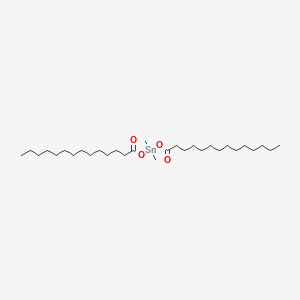
![2-[1-(4-cyclohexylphenyl)cyclopropanecarbonyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13757610.png)
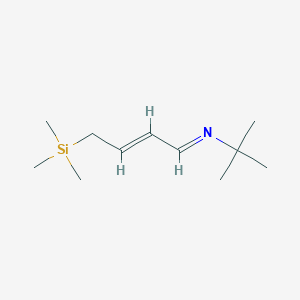
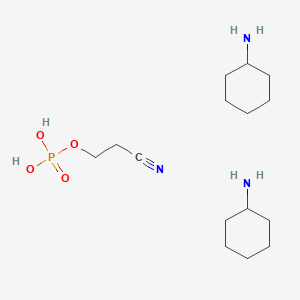
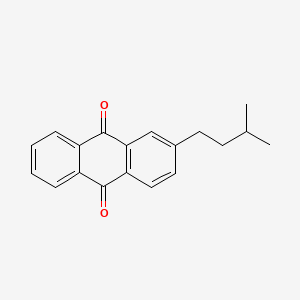
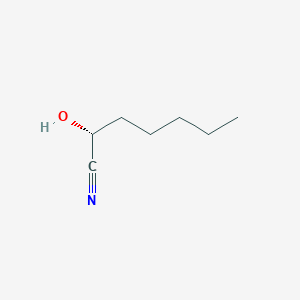
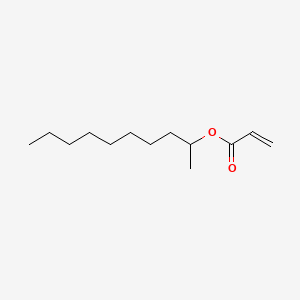
ammonium methyl sulfate](/img/structure/B13757663.png)
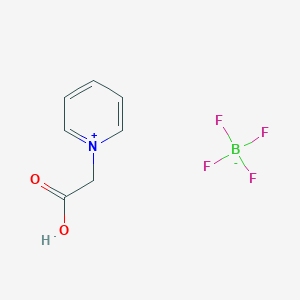
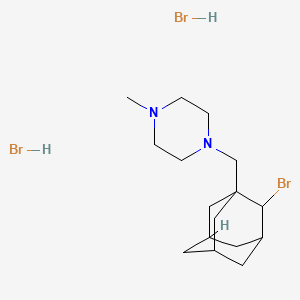
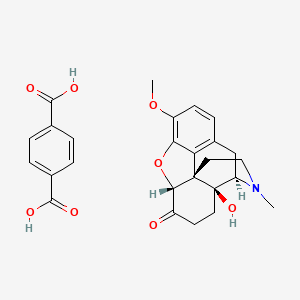
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
